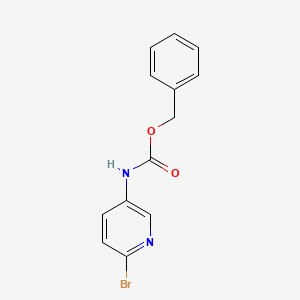
Benzyl (6-bromopyridin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZYL N-(6-BROMOPYRIDIN-3-YL)CARBAMATE is an organic compound with the molecular formula C13H11BrN2O2. It consists of a benzyl group, a bromopyridine ring, and a carbamate group. This compound is primarily used as a synthetic intermediate in the preparation of various pyridine derivatives and has applications in both chemical and biological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
BENZYL N-(6-BROMOPYRIDIN-3-YL)CARBAMATE can be synthesized by reacting 6-bromo-3-pyridyl isocyanate with benzyl alcohol in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, and the product can be purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for BENZYL N-(6-BROMOPYRIDIN-3-YL)CARBAMATE are not well-documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the product is often used as an intermediate in the production of more complex molecules.
Analyse Des Réactions Chimiques
Types of Reactions
BENZYL N-(6-BROMOPYRIDIN-3-YL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
BENZYL N-(6-BROMOPYRIDIN-3-YL)CARBAMATE has several scientific research applications:
Chemistry: Used as a synthetic intermediate for the preparation of pyridine derivatives.
Biology: Acts as a molecular probe for imaging cancer cells and other biological targets.
Industry: Used in the synthesis of complex organic molecules for various industrial applications.
Mécanisme D'action
The mechanism of action of BENZYL N-(6-BROMOPYRIDIN-3-YL)CARBAMATE involves its interaction with specific molecular targets. The compound’s bromopyridine ring can interact with enzymes or receptors, leading to changes in their activity. The carbamate group may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
BENZYL N-(5-BROMOPYRIDIN-3-YL)CARBAMATE: Similar structure but with the bromine atom at a different position on the pyridine ring.
BENZYL N-(4-BROMOPYRIDIN-3-YL)CARBAMATE: Another isomer with the bromine atom at the fourth position on the pyridine ring.
Uniqueness
BENZYL N-(6-BROMOPYRIDIN-3-YL)CARBAMATE is unique due to the specific positioning of the bromine atom on the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional difference can lead to variations in the compound’s chemical and biological properties compared to its isomers.
Propriétés
Formule moléculaire |
C13H11BrN2O2 |
|---|---|
Poids moléculaire |
307.14 g/mol |
Nom IUPAC |
benzyl N-(6-bromopyridin-3-yl)carbamate |
InChI |
InChI=1S/C13H11BrN2O2/c14-12-7-6-11(8-15-12)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
Clé InChI |
JWDPWESVZBCECT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC2=CN=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


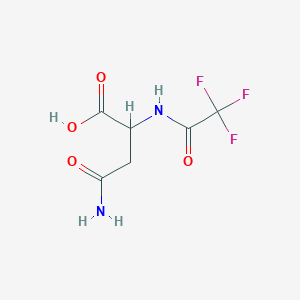
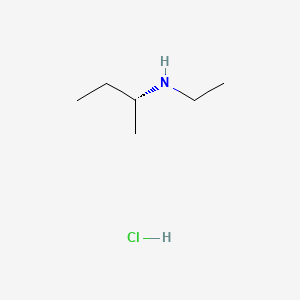
![N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride](/img/structure/B15303419.png)
![{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B15303433.png)
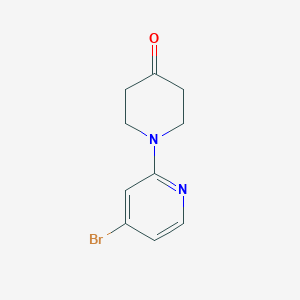
![1-[3-Bromo-4-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B15303448.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid](/img/structure/B15303452.png)
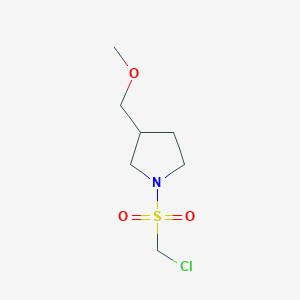

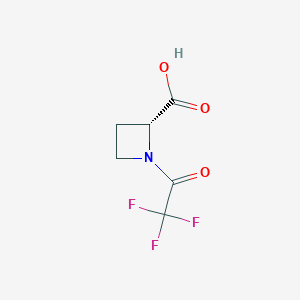
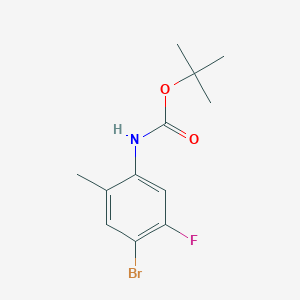
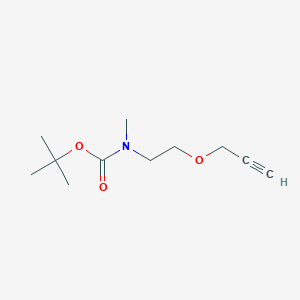
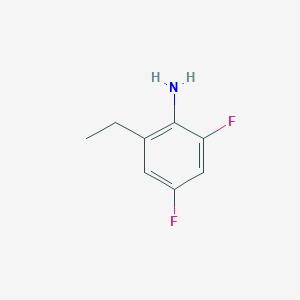
![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B15303496.png)
